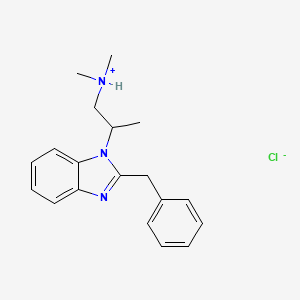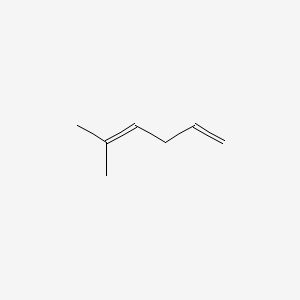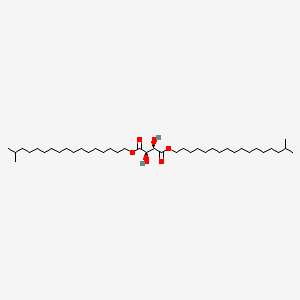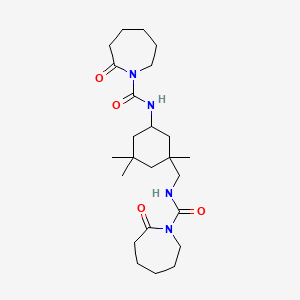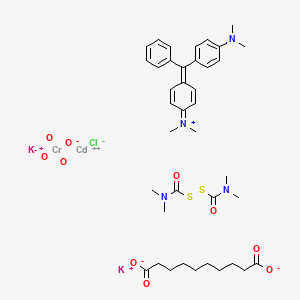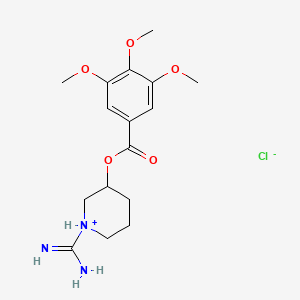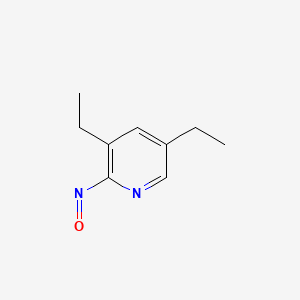
Diethylnitrosopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylnitrosopyridine is a chemical compound that belongs to the class of nitrosopyridines It is characterized by the presence of a nitroso group attached to a pyridine ring, with two ethyl groups substituting the hydrogen atoms on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethylnitrosopyridine typically involves the nitration of pyridine derivatives followed by the introduction of ethyl groups. One common method is the reaction of pyridine with nitrogen dioxide in the presence of an organic solvent to form the nitrosopyridine intermediate. This intermediate is then subjected to alkylation reactions using ethyl halides under basic conditions to introduce the ethyl groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of hazardous by-products and optimizing yield.
Analyse Des Réactions Chimiques
Types of Reactions: Diethylnitrosopyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of nitro-diethylpyridine.
Reduction: Formation of amino-diethylpyridine.
Substitution: Formation of various substituted diethylpyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Diethylnitrosopyridine has several applications in scientific research:
Biology: Studied for its potential mutagenic and carcinogenic properties, providing insights into DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of diethylnitrosopyridine involves the interaction of the nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites on DNA, proteins, and other biomolecules, leading to alterations in their structure and function. This interaction can result in mutagenesis, carcinogenesis, and other biological effects. The molecular targets include DNA bases, leading to the formation of DNA adducts and subsequent mutations.
Comparaison Avec Des Composés Similaires
Nitrosopyridine: Lacks the ethyl groups, making it less hydrophobic and potentially less reactive.
Diethylamine: Contains ethyl groups but lacks the nitroso group, resulting in different chemical properties and reactivity.
Nitroethane: Contains a nitro group instead of a nitroso group, leading to different reactivity patterns.
Uniqueness: Diethylnitrosopyridine is unique due to the combination of the nitroso group and ethyl substituents on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific disciplines.
Propriétés
Numéro CAS |
69481-32-9 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3,5-diethyl-2-nitrosopyridine |
InChI |
InChI=1S/C9H12N2O/c1-3-7-5-8(4-2)9(11-12)10-6-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
VJLJMLLAYNMQSI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1)N=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


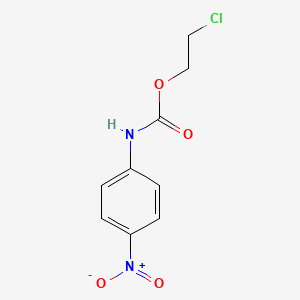




![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
